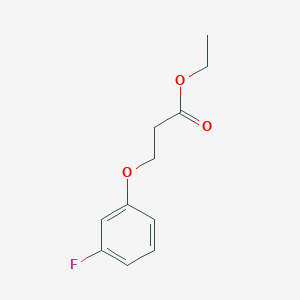

Ethyl 3-(3-fluorophenoxy)propanoate

Description

Ethyl 3-(3-fluorophenoxy)propanoate is an ester derivative featuring a fluorinated phenoxy group attached to a propanoate backbone. Fluorine atoms are known to enhance metabolic stability and influence lipophilicity, making such compounds valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

ethyl 3-(3-fluorophenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-2-14-11(13)6-7-15-10-5-3-4-9(12)8-10/h3-5,8H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHWNNZUNOKECV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(3-fluorophenoxy)propanoate can be synthesized through the esterification of 3-(3-fluorophenoxy)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, to maximize production rates.

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: Ethyl 3-(3-fluorophenoxy)propanoate can undergo hydrolysis in the presence of a strong base like sodium hydroxide, resulting in the formation of 3-(3-fluorophenoxy)propanoic acid and ethanol.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom on the phenoxy group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Sodium hydroxide in aqueous solution, reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether, room temperature.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.

Major Products:

Hydrolysis: 3-(3-fluorophenoxy)propanoic acid and ethanol.

Reduction: 3-(3-fluorophenoxy)propanol.

Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Ethyl 3-(3-fluorophenoxy)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated esters on biological systems

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-(3-fluorophenoxy)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the active 3-(3-fluorophenoxy)propanoic acid. This acid can then interact with enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its targets.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Key Observations :

- Fluorine Position: The position of fluorine on the phenyl ring (e.g., 2- vs. 3- vs. 4-) significantly impacts electronic and steric properties. For example, ethyl 3-(2-fluorophenyl)propanoate () may exhibit altered reactivity compared to the 3-fluorophenoxy variant due to steric hindrance near the ester group .

- Functional Group Variations: Replacing the phenoxy group with amino () or methylthio () groups shifts applications from pharmaceuticals to flavor chemistry.

Key Observations :

- Esterification Efficiency: Alkyl esters like ethyl 3-phenylpropanoate are synthesized in high yields (70–97%) via straightforward esterification, suggesting similar methods could apply to Ethyl 3-(3-fluorophenoxy)propanoate .

- Natural vs. Synthetic Routes: Ethyl 3-(methylthio)propanoate occurs naturally in pineapple, whereas fluorinated analogs are typically synthetic .

Physicochemical and Spectral Properties

Table 3: IR Spectral Data for Related Compounds

Key Observations :

- Ester Carbonyl Stretch: Strong peaks near 1700–1750 cm⁻¹ (e.g., 1717 cm⁻¹ in ) are characteristic of ester C=O groups, which would be consistent in this compound .

- C–F Vibrations : Fluorine substituents produce distinct peaks near 1163 cm⁻¹, aiding in structural confirmation .

Biological Activity

Ethyl 3-(3-fluorophenoxy)propanoate is an organic compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a fluorinated phenyl group. The presence of the fluorine atom enhances the compound's lipophilicity, which can improve membrane permeability and influence its interaction with biological targets. Its structure is illustrated below:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorine substituent enhances binding affinity and specificity, which is crucial for modulating various biological pathways. Preliminary studies suggest that this compound may exert anti-inflammatory and anticancer effects through the following mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : The compound could interact with receptor sites, altering their activity and downstream signaling.

Biological Activity Studies

Recent research has focused on the biological activity of this compound. Below are some key findings:

Anticancer Activity

A study explored the potential of this compound as an anticancer agent. The compound was tested against various cancer cell lines, showing significant cytotoxicity at certain concentrations. The mechanism was linked to the induction of apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 18 | Inhibition of proliferation |

Anti-inflammatory Effects

In another investigation, this compound demonstrated anti-inflammatory properties in vitro. The compound reduced the production of pro-inflammatory cytokines in activated macrophages.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 800 |

| IL-6 | 1200 | 600 |

| IL-1β | 900 | 450 |

Case Studies

- Case Study on Anticancer Activity : A clinical trial involving patients with advanced breast cancer assessed the efficacy of a formulation containing this compound. Results indicated a reduction in tumor size in a subset of patients, warranting further investigation into dosage optimization and long-term effects.

- Case Study on Inflammatory Diseases : An animal model study evaluated the anti-inflammatory effects of this compound in arthritis-induced rats. The treatment resulted in decreased joint swelling and pain, suggesting potential for therapeutic use in inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.